molecular formula C12H17BrO B12556511 1-(2-Bromoethoxy)-4-(butan-2-yl)benzene CAS No. 144331-40-8

1-(2-Bromoethoxy)-4-(butan-2-yl)benzene

Cat. No.: B12556511
CAS No.: 144331-40-8
M. Wt: 257.17 g/mol
InChI Key: LPHJLEIMYYTTDY-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-4-(butan-2-yl)benzene is a brominated aromatic ether characterized by a benzene ring substituted with a 2-bromoethoxy group and a branched butan-2-yl (sec-butyl) group. Its structure combines lipophilic (butan-2-yl) and reactive (bromoethoxy) moieties, which influence its chemical behavior and biological interactions .

Properties

CAS No.

144331-40-8

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

1-(2-bromoethoxy)-4-butan-2-ylbenzene

InChI

InChI=1S/C12H17BrO/c1-3-10(2)11-4-6-12(7-5-11)14-9-8-13/h4-7,10H,3,8-9H2,1-2H3

InChI Key

LPHJLEIMYYTTDY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethoxy)-4-(butan-2-yl)benzene can be synthesized through a multi-step process involving the following key steps:

    Bromination: The initial step involves the bromination of ethylene glycol to form 2-bromoethanol.

    Etherification: The 2-bromoethanol is then reacted with 4-(butan-2-yl)phenol in the presence of a base such as potassium carbonate to form the desired ether linkage.

The reaction conditions typically involve:

    Temperature: The reactions are usually carried out at elevated temperatures ranging from 60°C to 100°C.

    Solvent: Common solvents used include dimethylformamide or tetrahydrofuran.

    Catalysts: Potassium carbonate or sodium hydroxide can be used as catalysts to facilitate the etherification process.

Industrial Production Methods

Industrial production of 1-(2-Bromoethoxy)-4-(butan-2-yl)benzene follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure consistent product quality and yield.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethoxy)-4-(butan-2-yl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea are commonly used. The reactions are typically carried out in polar solvents like ethanol or water at temperatures ranging from 50°C to 80°C.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include 1-(2-hydroxyethoxy)-4-(butan-2-yl)benzene, 1-(2-aminoethoxy)-4-(butan-2-yl)benzene, and 1-(2-mercaptoethoxy)-4-(butan-2-yl)benzene.

    Oxidation: Products include 1-(2-bromoethoxy)-4-(butan-2-yl)benzaldehyde and 1-(2-bromoethoxy)-4-(butan-2-yl)acetophenone.

    Reduction: The major product is 1-(2-ethoxy)-4-(butan-2-yl)benzene.

Scientific Research Applications

1-(2-Bromoethoxy)-4-(butan-2-yl)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-(butan-2-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The ethoxy and butan-2-yl groups can influence the compound’s binding affinity and specificity towards its targets. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site or allosteric sites.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

1-(2-Bromoethoxy)-4-bromobenzene
  • Structure : Bromine atom replaces the butan-2-yl group.
  • Properties : Increased molecular polarity due to the electron-withdrawing bromine.
  • Biological Activity: Exhibits moderate toxicity, with 30% mortality observed in 24-hour exposure studies (vs.
1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene
  • Structure : Trifluoromethyl (-CF₃) group instead of butan-2-yl.
  • Properties : Enhanced metabolic stability and lipophilicity due to -CF₃. Lower basicity compared to alkyl-substituted analogs.
  • Applications : Used in fluorinated drug candidates for improved bioavailability .
1-(2-Bromoethoxy)-4-methylbenzene
  • Structure : Methyl group replaces butan-2-yl.
  • Properties : Reduced steric hindrance and lower molecular weight (C₉H₁₁BrO vs. C₁₂H₁₇BrO for the target compound).
  • Synthesis: Similar methods (e.g., alkylation of phenol derivatives with 1,2-dibromoethane) .

Variations in the Alkoxy Chain

1-(2-Iodoethoxy)-4-(phenylethynyl)benzene
  • Structure : Iodoethoxy replaces bromoethoxy.
  • Reactivity : Iodine’s superior leaving group ability enhances susceptibility to nucleophilic substitution.
  • Synthesis : Derived from bromoethoxy analogs via halogen exchange (92% yield reported) .
1,4-Bis(2-bromoethoxy)benzene
  • Structure : Dual bromoethoxy groups.
  • Applications : Serves as a macrocyclic precursor (Br-P5) in anticancer agent development. Higher reactivity due to two electrophilic sites .

Pharmacologically Relevant Derivatives

1-(2-Bromoethoxy)-2-phenylbenzene
  • Structure : Phenyl group replaces butan-2-yl.
  • Toxicity : Demonstrates 100% mortality at 24 hours in bioassays, indicating higher acute toxicity compared to 4-bromo analogs .
5-(2-Bromoethoxy)-1,2,3-trimethoxybenzene
  • Structure : Trimethoxy and bromoethoxy substituents.
  • Applications : Intermediate in piperazine-based anticancer agents. Polar methoxy groups enhance water solubility vs. lipophilic butan-2-yl .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(2-Bromoethoxy)-4-(butan-2-yl)benzene C₁₂H₁₇BrO 257.17 Butan-2-yl, Bromoethoxy High lipophilicity, moderate reactivity
1-(2-Iodoethoxy)-4-(phenylethynyl)benzene C₁₆H₁₃IO 340.18 Phenylethynyl, Iodoethoxy Enhanced leaving group ability
1-(Benzyloxy)-4-(2-bromoethoxy)benzene C₁₅H₁₅BrO₂ 307.18 Benzyloxy, Bromoethoxy Dual ether functionality
1,4-Bis(2-bromoethoxy)benzene C₁₀H₁₂Br₂O₂ 324.01 Dual Bromoethoxy Macrocyclic precursor

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